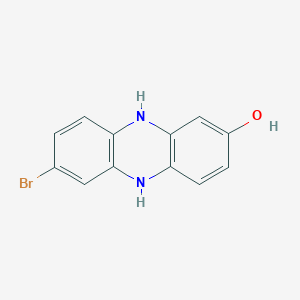
7-Bromo-5,10-dihydrophenazin-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5,10-dihydrophenazin-2-OL is a chemical compound with the molecular formula C12H9BrN2O It is a derivative of phenazine, a nitrogen-containing heterocyclic compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5,10-dihydrophenazin-2-OL typically involves the bromination of 5,10-dihydrophenazin-2-OL. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability of the synthesis, allowing for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5,10-dihydrophenazin-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its fully reduced form, such as dihydrophenazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized phenazine derivatives.
Reduction: Formation of dihydrophenazine derivatives.
Substitution: Formation of various substituted phenazine derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-5,10-dihydrophenazin-2-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-5,10-dihydrophenazin-2-OL involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. These mechanisms contribute to its antimicrobial and antitumor activities.
Comparison with Similar Compounds
Similar Compounds
5,10-Dihydrophenazin-2-OL: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Phenazine: The parent compound with a simpler structure, used as a starting material for various derivatives.
7-Chloro-5,10-dihydrophenazin-2-OL: Similar structure with a chlorine atom instead of bromine, exhibiting different reactivity and biological activities.
Uniqueness
7-Bromo-5,10-dihydrophenazin-2-OL is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activities. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with diverse applications.
Properties
CAS No. |
374925-06-1 |
|---|---|
Molecular Formula |
C12H9BrN2O |
Molecular Weight |
277.12 g/mol |
IUPAC Name |
7-bromo-5,10-dihydrophenazin-2-ol |
InChI |
InChI=1S/C12H9BrN2O/c13-7-1-3-9-11(5-7)14-10-4-2-8(16)6-12(10)15-9/h1-6,14-16H |
InChI Key |
JVIGDEHRLLRSJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)NC3=C(N2)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















